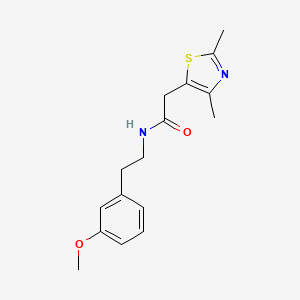

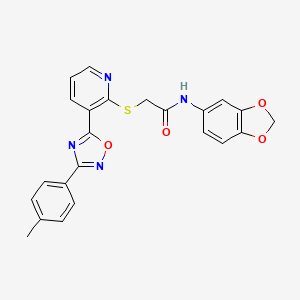

2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a commonly used reagent for the measurement of cell viability, proliferation, and cytotoxicity in vitro. MTT is a water-soluble compound that can easily penetrate cell membranes and be reduced by mitochondrial dehydrogenases to form a purple formazan product.

Scientific Research Applications

Anticancer Activities

The research on derivatives of acetamide compounds, such as 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, has shown significant advancements in anticancer applications. A study by Duran and Demirayak (2012) synthesized derivatives of this compound and tested their anticancer activities against various human tumor cell lines. They found that some of these compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the potential of these derivatives in cancer treatment (Duran & Demirayak, 2012).

Antipsychotic Potential

Research into the antipsychotic properties of related acetamide derivatives has been conducted. For instance, Wise et al. (1987) studied compounds similar in structure and found one that exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents (Wise et al., 1987).

Herbicide Function

Chloroacetamides, which are structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide, have been used as herbicides. Weisshaar and Böger (1989) discussed the use of chloroacetamide herbicides like alachlor and metazachlor for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Radioligand Imaging

Dollé et al. (2008) reported on the synthesis of radioligands from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein with positron emission tomography (PET). These compounds, including derivatives of acetamide, demonstrate the importance of these structures in advanced imaging techniques (Dollé et al., 2008).

Photodynamic Therapy

Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, including those related to acetamide structures, showed promising results for photodynamic therapy applications in cancer treatment. These derivatives exhibited good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II photosensitizers used in treating cancer (Pişkin, Canpolat & Öztürk, 2020).

Hypoglycemic Activity

Nikaljea, Choudharia, and Une (2012) synthesized novel acetamide derivatives and evaluated their hypoglycemic activity. These derivatives showed significant activity, highlighting the potential for acetamide structures in developing new treatments for diabetes (Nikaljea, Choudharia & Une, 2012).

properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-8-7-13-5-4-6-14(9-13)20-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUQGDXQOZUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylthiazol-5-yl)-N-(3-methoxyphenethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2822617.png)

![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)

![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)